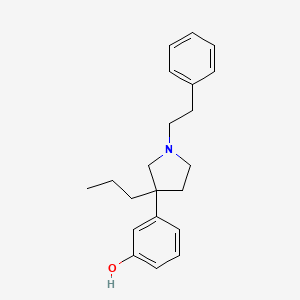
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol is a complex organic compound that features a phenol group attached to a pyrrolidine ring, which is further substituted with a phenylethyl and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenylethyl and propyl groups. The final step involves the attachment of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Aplicaciones Científicas De Investigación
3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenol group can form hydrogen bonds with target proteins, while the pyrrolidine ring and its substituents can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenol derivatives with different substituents on the pyrrolidine ring or the phenyl group. Examples include:
- 3-[1-(2-Phenylethyl)-3-methyl-3-pyrrolidinyl]phenol
- 3-[1-(2-Phenylethyl)-3-butyl-3-pyrrolidinyl]phenol
Uniqueness
The uniqueness of 3-[1-(2-Phenylethyl)-3-propyl-3-pyrrolidinyl]phenol lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
14254-00-3 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO/c1-2-12-21(19-9-6-10-20(23)16-19)13-15-22(17-21)14-11-18-7-4-3-5-8-18/h3-10,16,23H,2,11-15,17H2,1H3 |
Clave InChI |
IAUGXDGCSZMJIE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


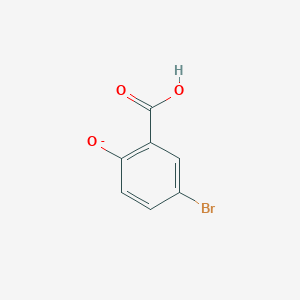
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
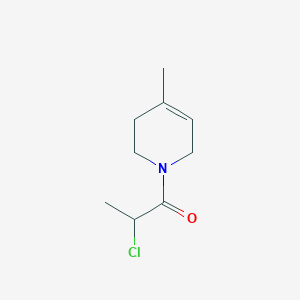
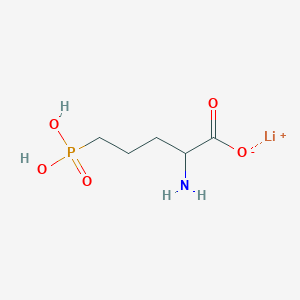
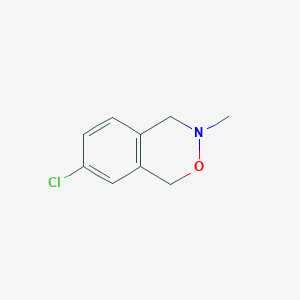


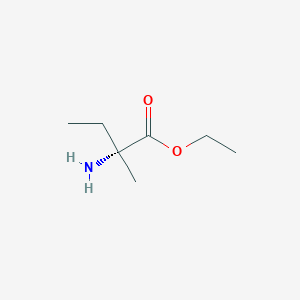
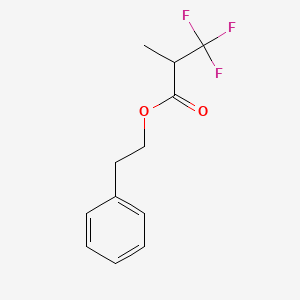
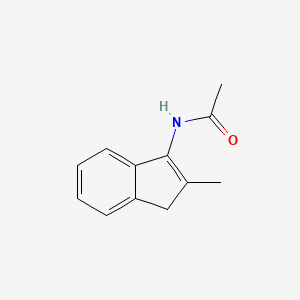
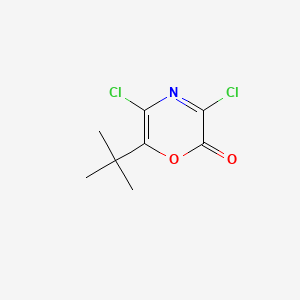
![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)
